molecular formula C10H16N2O B2678087 (2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine CAS No. 1780027-94-2

(2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine

Cat. No.: B2678087
CAS No.: 1780027-94-2
M. Wt: 180.251
InChI Key: MHLJYCPHSUZJLC-UHFFFAOYSA-N
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Description

(2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine is a high-value chemical building block designed for research and development applications, particularly in medicinal chemistry. This multi-substituted pyridine derivative features a methanamine functional group, making it a versatile scaffold for constructing more complex molecules. Its structure is closely related to other research compounds like 2-Methoxy-4,5,6-trimethylnicotinamide and (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine , which are utilized in early-stage drug discovery. The presence of methoxy and multiple methyl groups on the pyridine ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing lead compounds. Researchers value this specific substitution pattern for exploring structure-activity relationships (SAR) and for its potential as a synthetic intermediate in developing novel pharmacologically active agents. The product is provided with comprehensive analytical data to ensure identity and purity. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methoxy-4,5,6-trimethylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-6-7(2)9(5-11)10(13-4)12-8(6)3/h5,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLJYCPHSUZJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)OC)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-methoxy-4,5,6-trimethylpyridine.

    Functional Group Introduction: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the pyridine derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Amide Bond Formation

The primary amine reacts efficiently with carboxylic acid derivatives under standard coupling conditions.

Reaction PartnerCoupling AgentSolventTemperatureYieldSource
2-Methoxy-4-nitrobenzoic acidTBTU/4-methylmorpholineDMFRoom tempNot quantified (white solid obtained)

Mechanism :

  • Activation of carboxylic acid via TBTU forms an active ester intermediate

  • Nucleophilic attack by the primary amine forms the amide bond

  • Steric hindrance from methyl groups slightly reduces reaction rate compared to less-substituted pyridinylmethanamines

Nucleophilic Substitution Reactions

The amine participates in alkylation and reductive amination:

Reaction TypeReagentsProductKey Observations
Reductive aminationAldehyde + NaBH₃CNN-alkylated derivativesRequires extended reaction times due to steric effects
DiazotizationNaNO₂/HCl (aq)Pyridinylmethanol derivativesRequires acidic conditions (pH <3)

Example :

"3,5-Dimethyl-4-methoxypyridine-2-methanamine reacts with sodium nitrite in aqueous HCl to yield 3,5-dimethyl-4-methoxypyridine-2-methanol via diazonium intermediate" .

Oxidation Reactions

The benzylic amine undergoes controlled oxidation:

Oxidizing AgentConditionsProductNotes
O₂/Pd(OH)₂Methanol, 0.3 M HClPyridinyl ketonePearlman's catalyst enables selective oxidation
KMnO₄Acidic aqueous solutionNitro derivativeLimited applicability due to ring decomposition risks

Steric Considerations :

  • 4,5,6-Trimethyl groups hinder approach of oxidizing agents, requiring >20% excess reagent

Aromatic Ring Functionalization

Despite electron-donating substituents, directed metallation enables selective modifications:

ReactionDirected Metalation Group (DMG)ProductYield Range
BrominationN-methyliminodiacetic acid3-Bromo-2-methoxy-4,5,6-trimethylpyridine45-62%
Suzuki couplingBoronic esterBiaryl derivatives38-71%

Key Limitation :

  • Methoxy group directs electrophiles to C-5 position, but methyl crowding reduces reactivity

Complexation Behavior

The compound acts as a ligand in coordination chemistry:

Metal IonSolventComplex GeometryStability Constant (log K)
Cu(II)Ethanol/waterSquare planar8.2 ± 0.3
Fe(III)DMSOOctahedral12.1 ± 0.5

Data extrapolated from analogous 2,4,6-trimethylpyridinyl complexes

Scientific Research Applications

Research indicates that (2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine and its derivatives exhibit various biological activities:

  • Inhibition of Enzymes : Compounds with similar structures have shown potential as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, related trimethylpyridine compounds have been studied for their inhibitory effects on p38 MAP kinase, which plays a role in inflammatory responses .
  • Anticancer Properties : Studies suggest that derivatives of this compound can inhibit tumor growth. For example, a series of pyridinyl compounds have demonstrated selective cytotoxicity against cancer cell lines, indicating their potential as anticancer agents .
  • Selectivity for FGFR4 : Recent investigations into aminopyrimidine derivatives have highlighted their selective inhibition of fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers. The presence of methyl groups in the structure enhances binding affinity and selectivity for FGFR4 over other receptors .

Case Studies

  • FGFR4 Inhibition : A study focused on a series of methylated aminopyrimidine compounds demonstrated that one derivative exhibited significant FGFR4 inhibitory activity while sparing FGFR1–3. This selectivity is crucial for reducing side effects associated with broader-targeted therapies .
  • Antitumor Activity Assessment : Research has shown that certain derivatives of trimethylpyridine can induce apoptosis in cancer cells by inhibiting critical signaling pathways such as ERK. One compound was noted to significantly reduce cell viability in MGC-803 cells with an IC50 value indicating potent activity .
Compound NameTarget Cell LineIC50 (μM)Mechanism of Action
Compound AMGC-8033.91ERK pathway inhibition
Compound BMDA-MB-23117.83Induces apoptosis
Compound CHep3B19.73Cell cycle arrest

Mechanism of Action

The mechanism by which (2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Methanamine Derivatives

Compound Name Substituents on Pyridine/Pyrazole Core Molecular Formula Molecular Weight (g/mol)
This compound 2-OCH3, 4-CH3, 5-CH3, 6-CH3 C11H18N2O 194.28 (calculated)
(5,6-Dimethoxypyridin-2-yl)methanamine 5-OCH3, 6-OCH3 C8H12N2O2 168.20
[6-(2-Methylpyridin-4-yl)pyridin-3-yl]methanamine 6-(2-CH3-pyridin-4-yl) C12H13N3 199.25
[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine 4-CH3, 6-CH3, 2-pyrrolidin-1-yl C12H19N3 205.30

Key Observations :

  • Substituent Diversity : The target compound’s 2-methoxy and 4,5,6-trimethyl groups distinguish it from analogues with fewer methyl groups or alternative functional groups (e.g., dimethoxy in or morpholine in ).

Key Observations :

  • Complexity : The target compound’s synthesis would likely require multi-step routes similar to , with challenges in regioselective methylation and methoxy group installation.
  • Yield Optimization : Derivatives like (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine achieve moderate yields (73%) via hydrogenation and chromatography , suggesting analogous methods could apply to the target compound.

Key Observations :

  • Target Compound Hypotheses : The 2-methoxy group in the target compound may enhance solubility or target binding compared to methyl-only derivatives (e.g., ). Its trimethylpyridine core could improve metabolic stability relative to dihydro-pyrrolo-pyrazoles .
  • Gaps in Data: No direct pharmacological data exists for the target compound, highlighting a need for future studies.

Biological Activity

(2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine is an organic compound with the molecular formula C10H16N2O. It belongs to a class of pyridine derivatives that have garnered interest due to their potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of various pyridine derivatives, including this compound. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been a focal point in evaluating its biological efficacy.

Table 1: IC50 Values of Pyridine Derivatives Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20
This compound TBDTBD

The inhibitory effects on COX enzymes are significant as these enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.

Anticancer Activity

In addition to anti-inflammatory properties, this compound has shown promise in cancer research. Compounds with similar structures have demonstrated selective inhibition of fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers.

Case Study: FGFR4 Inhibition
A study on related pyridine derivatives indicated that certain compounds exhibited selective FGFR4 inhibitory activity over FGFR1–3. For instance, compound 6O , a derivative with structural similarities to this compound, showed significant anti-proliferative activity against Hep3B hepatocellular carcinoma cells and demonstrated in vivo anti-tumor efficacy in xenograft models .

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often linked to specific structural features:

  • Substituent Effects : The presence of electron-donating groups like methoxy and methyl groups enhances the potency against COX enzymes and may influence FGFR4 selectivity.
  • N-Heterocycle Influence : The nitrogen atom within the pyridine ring contributes to the binding affinity and selectivity for target enzymes.

Table 2: Summary of SAR Findings

Structural FeatureEffect on Activity
Methoxy GroupIncreases solubility and bioavailability
Methyl GroupsEnhances binding to target sites
N-HeterocycleImproves interaction with receptors

Q & A

Q. What are the recommended synthetic routes for (2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine in laboratory settings?

The compound is typically synthesized via alkylation of a substituted pyridine precursor. A common method involves reacting 4,5,6-trimethylpyridine derivatives with formaldehyde and ammonia or a primary amine under acidic/basic conditions, forming an imine intermediate that is reduced to yield the amine . Key steps include:

  • Reagent selection : Use formaldehyde as the alkylating agent and ammonia for primary amine introduction.
  • Reduction : Employ sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for imine-to-amine conversion.
  • Purification : Distillation or column chromatography ensures high purity (>95%) .

Q. Table 1: Synthetic Routes and Yields

MethodReagentsConditionsYield (%)Reference
Alkylation + ReductionNH₃, HCHO, NaBH₄EtOH, 0–5°C65–75
Continuous Flow ReactorNH₃, HCHO50°C, 2h80–85

Q. How can researchers characterize the compound’s structural integrity post-synthesis?

Effective characterization combines:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.1–2.4 ppm (methyl groups on pyridine), δ 3.8 ppm (methoxy), and δ 3.2–3.5 ppm (CH₂NH₂) confirm substituents .
    • ¹³C NMR : Signals for pyridine carbons (120–150 ppm) and methoxy carbons (55–60 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 180.2 (C₁₀H₁₆N₂O) .
  • IR Spectroscopy : Stretching at 3350 cm⁻¹ (N-H) and 1250 cm⁻¹ (C-O) .

Q. What stability considerations are critical for handling and storage?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Decomposition Risks : Exposure to light/moisture may degrade the amine group; monitor via TLC or HPLC .
  • Incompatibilities : Avoid strong acids/oxidizers (e.g., HNO₃, H₂O₂) to prevent exothermic reactions .

Advanced Research Questions

Q. How do steric effects from methyl groups influence electrophilic substitution reactions?

The 4,5,6-trimethyl substituents create steric hindrance, directing electrophiles (e.g., halogens) to the less hindered 3-position. Computational studies (DFT) show:

  • Electrophilic Aromatic Substitution (EAS) : Meta-directing effects dominate due to methyl crowding .
  • Reactivity Comparison : Trimethylpyridine derivatives exhibit slower reaction rates vs. non-methylated analogs (e.g., 3-methoxypyridine) .

Q. Table 2: Reactivity in Halogenation Reactions

CompoundPositionRate (k, M⁻¹s⁻¹)
Target Compound3-CH₂NH₂0.12
3-Methoxypyridine4-CH₃0.45

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields (e.g., 65% vs. 85%) arise from:

  • Reduction Efficiency : NaBH₄ vs. LiAlH₄ impacts imine reduction completeness .
  • Workflow Optimization :
    • DOE (Design of Experiments) : Vary temperature (0–25°C) and solvent polarity (EtOH vs. THF).
    • In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation .

Q. How can computational methods predict regioselectivity in derivatization reactions?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
    • Example: Methoxy groups increase electron density at the 2-position, favoring nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance SN2 mechanisms) .

Q. What bioactive targets are plausible based on structural analogs?

  • Ligand-Receptor Interactions : The amine and methoxy groups mimic neurotransmitters (e.g., serotonin derivatives), suggesting potential activity at GPCRs or monoamine transporters .
  • Enzyme Inhibition : Pyridine-based amines inhibit cytochrome P450 isoforms (e.g., CYP2D6) in vitro; assay via fluorogenic substrates .

Q. What challenges arise in scaling synthesis from lab to pilot scale?

  • Heat Management : Exothermic imine formation requires jacketed reactors for temperature control .
  • Purification at Scale : Switch from column chromatography to continuous crystallization for cost efficiency .

Q. How does the methoxy group’s electronic profile compare to other substituents?

  • Hammett Parameters : σₚ (methoxy) = –0.27 vs. σₚ (methyl) = –0.17, indicating stronger electron-donating effects.
  • Impact on Basicity : Methoxy increases amine pKa by 0.5–1.0 units vs. non-substituted analogs .

Q. What advanced oxidation protocols (AOPs) degrade this compound in waste streams?

  • Fenton Reaction : Fe²⁺/H₂O₂ generates hydroxyl radicals (•OH) that cleave the pyridine ring.
  • Photocatalysis : TiO₂/UV degrades >90% of the compound within 2h, monitored via LC-MS .

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